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Compound of Interest

Compound Name: Foslinanib

Cat. No.: B607536

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Foslinanib's performance against other TRAP1 inhibitors, supported
by available experimental data. The information is presented to aid in the evaluation and
consideration of this novel anti-cancer agent.

Foslinanib (CVM-1118) is an investigational, orally bioavailable small molecule inhibitor of the
mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein
1).[1] Its active metabolite, CVM-1125, has demonstrated potent anti-cancer activity in
preclinical studies.[1] TRAPL1 is a key regulator of mitochondrial homeostasis and is
overexpressed in various cancers, making it an attractive target for therapeutic intervention.[1]
[2] This guide compares the efficacy of Foslinanib to other notable TRAP1 inhibitors, including
Gamitrinib and KU-32, based on publicly available data.

Mechanism of Action: A Shared Target, Diverse
Approaches

TRAPL1 inhibitors primarily function by interfering with the protein's ATP-binding pocket, leading
to its inactivation. This disruption of TRAP1's chaperone function results in mitochondrial
dysfunction, increased oxidative stress, and ultimately, apoptosis in cancer cells.

Foslinanib (CVM-1118), and its active metabolite CVM-1125, induce cancer cell death by
reducing TRAPL1 protein levels, which in turn leads to mitochondrial apoptosis, suppression of
tumor cell growth, and inhibition of vasculogenic mimicry.[1][3]
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Gamitrinib, a mitochondria-targeted Hsp90 inhibitor, also inhibits TRAP1.[2][4] Its mechanism
involves the induction of acute mitochondrial dysfunction and apoptosis.[2]

KU-32 is another novobiocin-based Hsp90 inhibitor that has shown protective effects in
neuronal cells and is being investigated for its anti-cancer properties.[5]

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The
following tables summarize the available IC50 data for Foslinanib (CVM-1125) and Gamitrinib
in various cancer cell lines. It is important to note that these values are derived from different
studies and direct head-to-head comparisons under identical experimental conditions are
limited.

Table 1: In Vitro Efficacy of Foslinanib (CVM-1125)

Cell Line Cancer Type IC50 (nM) Reference

) Panel of 9 human
Various ] <50 [1]
cancer cell lines

Induces G2/M arrest
HT-29 Colon Cancer and apoptosis at 100 [1]
nM and 300 nM

Table 2: In Vitro Efficacy of Gamitrinib

Cell Line Cancer Type IC50 (pM) Reference
] Panel of 17 glioma )
Various ] Median: 2.46 [6]
cell lines

Miiller Cells (in vitro
) ) ~3 (for HIF1a
MIO-M1 model for ischemic ] [7]
) degradation)
retinopathy)

Binding Affinity to TRAP1
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The dissociation constant (Kd) is a measure of the binding affinity between a ligand (inhibitor)
and its target protein. A lower Kd value indicates a stronger binding affinity.

o Dissociation Constant (Kd)
Inhibitor Reference
for TRAP1

CVM-1125 6.7 x 10-8 M [1]

The available data suggests that Foslinanib's active metabolite, CVM-1125, exhibits potent
anti-proliferative activity in the nanomolar range and a strong binding affinity for TRAP1.
Gamitrinib also demonstrates efficacy, with IC50 values in the micromolar range. A direct
comparison of binding affinities for Gamitrinib and KU-32 to TRAP1 was not readily available in
the searched literature.

In Vivo Efficacy

In vivo studies in animal models provide crucial insights into a drug's therapeutic potential.

Foslinanib (CVM-1118) has been shown to inhibit the formation of vasculogenic mimicry in
Vivo.[1]

Gamitrinib has demonstrated the ability to inhibit the growth of established human leukemia,
breast, and lung xenograft tumors in mice.[8]

Quantitative, directly comparative in vivo studies between Foslinanib and other TRAP1
inhibitors were not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams
are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b607536?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://www.wistar.org/research-discoveries/business-development/discovery-pipelines/mitochondrial-targeted-trap1-inhibitors-novel-antitumor-agents/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1296456/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1296456/full
https://www.bmbreports.org/journal/download_pdf.php?spage=001&volume=45&number=1
https://profiles.foxchase.org/en/publications/feasibility-and-safety-of-targeting-mitochondria-for-cancer-thera/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10787068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10787068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2648691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2648691/
https://www.benchchem.com/product/b607536#comparing-the-efficacy-of-foslinanib-to-other-trap1-inhibitors
https://www.benchchem.com/product/b607536#comparing-the-efficacy-of-foslinanib-to-other-trap1-inhibitors
https://www.benchchem.com/product/b607536#comparing-the-efficacy-of-foslinanib-to-other-trap1-inhibitors
https://www.benchchem.com/product/b607536#comparing-the-efficacy-of-foslinanib-to-other-trap1-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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